molecular formula C13H12F3N3O3 B2937750 Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396800-72-8

Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2937750
CAS No.: 1396800-72-8
M. Wt: 315.252
InChI Key: PVVQZLRXGVFARW-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring:

  • Furan-2-yl group: A five-membered aromatic oxygen heterocycle, contributing to π-π interactions and metabolic stability.
  • Piperidine ring: A six-membered nitrogen-containing ring providing conformational flexibility.
  • 1,3,4-Oxadiazole substituent: A bioisosteric ring with a trifluoromethyl (-CF₃) group at the 5-position, enhancing electronegativity and lipophilicity.

This structure combines rigidity (oxadiazole) with flexibility (piperidine), making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring hydrophobic and electronic interactions .

Properties

IUPAC Name

furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVQZLRXGVFARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, one might start with the formation of the oxadiazole ring through the reaction of appropriate hydrazides with carbon disulfide, followed by cyclization. The subsequent steps would involve the introduction of the trifluoromethyl group, followed by the piperidine moiety. Finally, the furan ring is appended via a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes, including:

  • Preparation of starting materials at scale

  • Optimization of reaction conditions for each step

  • Use of catalysts to increase yield and reduce reaction times

  • Purification processes like recrystallization or chromatography to ensure product purity

Chemical Reactions Analysis

Types of Reactions: The compound can undergo several types of chemical reactions such as:

  • Oxidation: Can be carried out with agents like hydrogen peroxide, leading to changes in the furan ring.

  • Reduction: Using reagents like sodium borohydride, the ketone group can be reduced to alcohol.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution under certain conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents depending on the reaction.

Major Products Formed: The main products formed would depend on the specific reactions, often resulting in derivatives with modified functional groups which could be tailored for specific applications.

Scientific Research Applications

This compound is versatile and finds application in multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Potentially used in drug design and development due to its bioactive functional groups.

  • Medicine: Could be explored for its pharmacological properties, such as binding affinity to certain receptors.

  • Industry: May serve as a building block for specialty chemicals or materials.

Mechanism of Action

Mechanism: The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the context.

Molecular Targets and Pathways: Potential targets include enzymes, receptors, or nucleic acids, influencing biochemical pathways. The exact mechanism would require specific studies but generally involves modifying the function of the target through binding or reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Heterocycles and Substituents

Compound A : 4-(4-Aminobenzoyl)piperazin-1-ylmethanone ()
  • Key Differences: Replaces the piperidine ring with piperazine (additional nitrogen). Substitutes the 5-(trifluoromethyl)-1,3,4-oxadiazole with a 4-aminobenzoyl group.
  • Loss of the oxadiazole-CF₃ group reduces hydrophobicity and metabolic stability .
Compound B : 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()
  • Key Differences: Replaces the methanone linker with a sulfanyl-ethanone group. Adds a 4-methyl substituent to the piperidine.
  • Impact: Sulfur inclusion may alter redox properties and bioavailability.
Compound C : LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) ()
  • Key Differences: Features a benzamide core instead of a piperidine-methanone scaffold. Includes a sulfamoyl group for enhanced solubility.
  • Impact: Benzamide may improve oral absorption but reduce blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~345.3 g/mol ~325.3 g/mol ~363.4 g/mol ~487.5 g/mol
LogP (Lipophilicity) ~2.8 (estimated) ~1.9 ~3.1 ~3.5
Key Functional Groups CF₃, oxadiazole, piperidine Benzamide, piperazine Sulfanyl, methyl-piperidine Sulfamoyl, benzamide
Bioactivity Not reported (inferred antimicrobial) Not reported Not reported Antifungal (vs. Candida)
  • Trifluoromethyl Group: Enhances metabolic stability and membrane permeability in the target compound compared to non-CF₃ analogues .
  • Piperidine vs. Piperazine : Piperidine’s reduced polarity may improve CNS penetration relative to piperazine-containing compounds .

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